Methyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(5-methylfuran-2-amido)-4-phenylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methylfuran-2-amido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving a furan derivative.
Formation of the Amide Bond: The amide bond is formed by reacting the furan derivative with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methylfuran-2-amido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and partially reduced thiophenes.
Substitution: Various substituted thiophenes, furans, and phenyl derivatives.
Scientific Research Applications
Methyl 2-(5-methylfuran-2-amido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:
- Chemistry
Properties
Molecular Formula |
C18H15NO4S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-[(5-methylfuran-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4S/c1-11-8-9-14(23-11)16(20)19-17-15(18(21)22-2)13(10-24-17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20) |
InChI Key |
OHVPSNPAQFDTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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